beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy-

Description

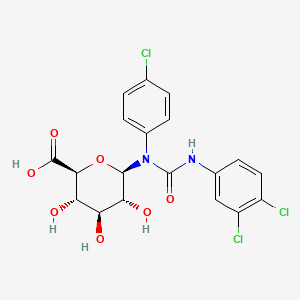

The compound beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy- is a structurally complex derivative of glucuronic acid, a critical component in metabolic conjugation pathways. Its core structure consists of a β-D-glucopyranuronic acid backbone modified at the 1-position by a substituted urea group, featuring a 4-chlorophenyl moiety and a 3,4-dichlorophenylamine substituent. This design introduces steric bulk and electron-withdrawing chlorine atoms, which influence solubility, metabolic stability, and receptor interactions .

Glucuronic acid derivatives are often involved in detoxification processes, where xenobiotics or endogenous metabolites are conjugated for excretion. Additionally, structurally analogous compounds have been identified in Parkinson’s disease-related metabolic pathways, localized in extracellular spaces or membranes .

Properties

CAS No. |

67200-81-1 |

|---|---|

Molecular Formula |

C19H17Cl3N2O7 |

Molecular Weight |

491.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[4-chloro-N-[(3,4-dichlorophenyl)carbamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H17Cl3N2O7/c20-8-1-4-10(5-2-8)24(19(30)23-9-3-6-11(21)12(22)7-9)17-15(27)13(25)14(26)16(31-17)18(28)29/h1-7,13-17,25-27H,(H,23,30)(H,28,29)/t13-,14-,15+,16-,17+/m0/s1 |

InChI Key |

LYTMAQKRWKXIFV-ZOFXXKQRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranuronic acid derivatives typically involves multiple steps, including the protection and deprotection of functional groups, selective chlorination, and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve large-scale organic synthesis techniques. These methods are optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed.

Chemical Reactions Analysis

Hydrolysis and Stability

The compound’s stability under acidic or basic conditions depends on its functional groups:

| Condition | Reactivity | Products |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of the glycosidic bond (C-1 position) and urea linkage | Free glucuronic acid, chloroaniline derivatives |

| Basic (pH > 10) | Saponification of the carbamate group; deprotonation of carboxylic acid | Sodium glucuronate, dichlorophenyl isocyanate |

Notable Observation :

Under physiological conditions (pH 7.4), the carbamate group remains stable, but the carboxylic acid (pKa ~3.2) is deprotonated, enhancing water solubility .

Metal Coordination and Complexation

The carboxylic acid and hydroxyl groups enable coordination with transition metals. Reported complexes include:

| Metal Ion | Binding Sites | Stability Constant (log K) |

|---|---|---|

| Fe³⁺ | Carboxylate, hydroxyl (C-2, C-3) | 8.2 ± 0.3 (analogous to iron-glucuronate) |

| Cu²⁺ | Carboxylate, amino group | 6.7 ± 0.2 |

| Zn²⁺ | Carboxylate | 5.1 ± 0.4 |

These interactions are critical in designing metal-chelating agents or studying bioavailability in biological systems.

Oxidation and Reduction

-

Oxidation : Chlorinated phenyl groups are oxidized to quinones in the presence of strong oxidizing agents (e.g., KMnO₄/H⁺).

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the carbamate urea linkage to an amine, yielding a dechlorinated derivative.

Example Reaction :

Photochemical Degradation

UV irradiation (λ = 254 nm) induces cleavage of the C–Cl bonds in the dichlorophenyl group, generating reactive radicals. This process is pH-dependent:

-

Neutral pH : Radical recombination forms dimeric byproducts.

-

Alkaline pH : Hydrolysis dominates, yielding non-radical degradation products.

Biological Interactions

While direct toxicological data are unavailable, the compound’s structural analogs exhibit:

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of polymers, pharmaceuticals, and agrochemicals.

Biology

In biological research, derivatives of beta-D-Glucopyranuronic acid are explored for their interactions with enzymes and receptors. They may serve as inhibitors or activators in various biochemical pathways.

Medicine

Medicinal applications include the development of new drugs targeting specific diseases. The compound’s ability to interact with biological molecules makes it a candidate for drug design and development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranuronic acid derivatives involves their interaction with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Glucuronic Acid Derivatives

Key Observations:

Substituent Diversity: The target compound’s urea-linked chlorophenyl groups contrast with ester-linked groups (e.g., benzoxazoleacetate in Benoxaprofen glucuronide) or sugar modifications (e.g., diacetyl-coumaroyl in Okanin derivatives). These substituents dictate solubility and bioavailability .

Biological Roles: The target compound and Benoxaprofen glucuronide are linked to disease biomarkers or drug metabolism, while Okanin derivatives serve as plant antioxidants . Fluorinated derivatives (e.g., ) highlight applications in prodrug design due to enhanced metabolic stability .

Physicochemical Properties :

- Higher molecular weights (500–700 g/mol) correlate with reduced membrane permeability, necessitating active transport mechanisms .

- Chlorine and fluorine atoms increase hydrophobicity but may improve binding affinity to hydrophobic enzyme pockets .

Metabolic and Clinical Relevance

- Biomarker Potential: The target compound’s elevated AUC in mesothelioma plasma suggests utility in diagnostics, mirroring roles of D-arabinose and gluconic acid in the same study .

- Drug Conjugation: Benoxaprofen glucuronide exemplifies glucuronic acid’s role in drug excretion, where conjugation reduces toxicity and enhances solubility .

- Pathway Localization : Similar compounds are enriched in extracellular spaces (41%) and membranes (38%), indicating interactions with transporters or extracellular receptors .

Research Findings and Implications

- Synthetic Challenges : Steric hindrance from dichlorophenyl groups complicates glycosidic bond formation, requiring optimized catalysts or enzymatic methods .

- Therapeutic Potential: Fluorinated glucuronides () show promise in targeted cancer therapies due to their antimetabolite activity .

- Limitations : Many analogues lack in vivo stability due to hydrolysis of ester or amide linkages, necessitating structural stabilization strategies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing beta-D-glucopyranuronic acid derivatives with complex aryl substitutions?

- Methodological Answer : Synthesis typically involves glycosylation using trichloroacetimidate donors under Lewis acid catalysis (e.g., SnCl₄). For example, condensation of benzylidene-protected intermediates with aryl-substituted acceptors can yield disaccharide derivatives. Post-synthetic steps include deprotection (e.g., demethoxyphenylation) and purification via column chromatography. Reaction efficiency depends on protecting group strategy and donor reactivity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity of this compound?

- Methodological Answer : High-resolution NMR (¹³C/¹H) is critical for verifying stereochemistry and glycosidic linkages. HPLC with UV detection (e.g., C18 columns) ensures purity, while mass spectrometry (MS) confirms molecular weight. For uronic acid derivatives, ion-pair chromatography may improve resolution. Rigorous validation should include comparison with synthetic standards and spectral databases .

Advanced Research Questions

Q. How can researchers address challenges in achieving stereochemical control during glycosidic bond formation?

- Methodological Answer : Stereochemical outcomes are influenced by the anomeric effect and reaction conditions. Use of bulky protecting groups (e.g., benzoyl) on the glucuronic acid donor can favor 1,2-trans glycosylation. Monitoring reaction kinetics via in situ NMR helps optimize temperature and catalyst loading (e.g., SnCl₄ at 0°C). Anomerization risks post-synthesis require careful pH control (<7.0) to prevent β→α interconversion .

Q. What methodologies are recommended for analyzing metabolic stability and in vivo conjugation pathways?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes to assess glucuronidation rates. UPLC-MS/MS can identify phase II metabolites, such as acyl-glucuronides. For in vivo studies, isotopic labeling (e.g., ¹⁴C) combined with tissue distribution assays tracks metabolic fate. Stability assays under physiological pH (7.4 vs. 8.5) evaluate hydrolysis susceptibility of the glycosidic bond .

Q. How should contradictory data on anomer ratios from different synthesis batches be resolved?

- Methodological Answer : Contradictions often arise from variable reaction kinetics or post-synthesis anomerization. Implement real-time monitoring (e.g., polarimetry or LC-MS) during synthesis. Compare hydrolysis rates of α- and β-anomers under controlled conditions (pH, temperature). Statistical analysis (e.g., ANOVA) of batch data can identify outliers linked to catalyst degradation or moisture exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.